molecular formula C10H8FNO B1226975 2-(4-Fluorophenyl)-3-oxobutanenitrile CAS No. 447-03-0

2-(4-Fluorophenyl)-3-oxobutanenitrile

Cat. No. B1226975
CAS RN: 447-03-0
M. Wt: 177.17 g/mol
InChI Key: BASLPLDKFVWJLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 4-Phenyl-3-oxobutanenitrile derivatives, which are closely related to 2-(4-Fluorophenyl)-3-oxobutanenitrile, involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride (Khalik, 1997).

Molecular Structure Analysis

  • In a study of a related compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, it was found that the compound crystallizes with two independent molecules in the unit, revealing significant insights into the molecular structure of such compounds (Nayak et al., 2013).

Chemical Reactions and Properties

  • The title compound, 2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was synthesized following a 'green protocol' and characterized through various spectral and crystallographic analyses. This provided valuable information on the chemical reactivity and properties of such compounds (Brahmachari et al., 2015).

Physical Properties Analysis

  • The study of related compounds like 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB) has provided insights into the physical properties of such chemicals. The structural analysis using techniques like SC-XRD and powder XRD offers a deeper understanding of the physical aspects of these compounds (Ashfaq et al., 2021).

Chemical Properties Analysis

  • The synthesis and spectroscopic characterization of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile revealed information on its chemical properties. This study involved vibrational and NMR analyses, comparing calculated spectra with experimental observations (Brahmachari et al., 2015).

Scientific Research Applications

Summary of the Application

“2-(4-Fluorophenyl)-3-oxobutanenitrile” is used in the synthesis of Schiff base ligands, which are then used to form metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). These complexes have potential applications in the field of medicinal chemistry due to their antibacterial properties .

Methods of Application or Experimental Procedures

The Schiff base ligand is synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand is then used to form metal complexes in a methanolic medium .

Results or Outcomes

The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand. They were tested in vitro against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

2. Synthesis of 2-Amino-4-Arylpyrimidine Derivatives

Summary of the Application

“2-(4-Fluorophenyl)-3-oxobutanenitrile” can be used as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives. These derivatives have potential applications in medicinal chemistry due to their pharmacological properties .

Methods of Application or Experimental Procedures

The compound is used as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives. It is also suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .

Results or Outcomes

The resulting 2-amino-4-arylpyrimidine derivatives and palladacycles have potential applications in medicinal chemistry, although specific results or outcomes were not provided in the source .

3. Synthesis of Indole Derivatives

Summary of the Application

“2-(4-Fluorophenyl)-3-oxobutanenitrile” can be used in the synthesis of indole derivatives. These derivatives have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

The compound is used as a nucleophile in the synthesis of indole derivatives. It is also suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring .

Results or Outcomes

The resulting indole derivatives have potential applications in medicinal chemistry, although specific results or outcomes were not provided in the source .

4. Multistimuli-Responsive Chromic Behaviors

Summary of the Application

“2-(4-Fluorophenyl)-3-oxobutanenitrile” can be used in the synthesis of a guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride (FOV·Cl2), which demonstrates multistimuli-responsive chromic behaviors and photomodulable fluorescence .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of FOV·Cl2, which forms inclusion complexes with β-cyclodextrin (β-CD). These complexes demonstrate multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .

Results or Outcomes

The chromic and fluorescent properties of the FOV2+@β-CD complex endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .

5. Synthesis of Isoindoline-1, 3-dione Derivatives

Summary of the Application

“2-(4-Fluorophenyl)-3-oxobutanenitrile” can be used in the synthesis of isoindoline-1, 3-dione derivatives. These derivatives have been prepared as inhibitors of acetylcholinesterase .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of isoindoline-1, 3-dione derivatives using Ellman’s test .

Results or Outcomes

The resulting isoindoline-1, 3-dione derivatives have potential applications in medicinal chemistry. For example, compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) was found to be active with an IC 50 value of 16.42 ± 1.07 μM .

6. Synthesis of Fluorinated Chalcone

Summary of the Application

“2-(4-Fluorophenyl)-3-oxobutanenitrile” can be used in the synthesis of a fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. This fluorinated chalcone has been synthesized and crystallized by a slow evaporation technique .

Results or Outcomes

The resulting fluorinated chalcone has potential applications in nonlinear optical materials. The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and reactivity. It also includes necessary safety precautions for handling and storing the compound.


Future Directions

This could include potential applications of the compound, areas of research that could be pursued, and any improvements that could be made to its synthesis.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(4-fluorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASLPLDKFVWJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963268
Record name 2-(4-Fluorophenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3-oxobutanenitrile

CAS RN

447-03-0
Record name α-Acetyl-4-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-3-oxobutyronitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-3-oxobutanenitrile
Source EPA DSSTox
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Record name 2-(4-fluorophenyl)-3-oxobutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VS Talismanov, SV Popkov, SS Zykova… - Journal of …, 2018 - researchgate.net
Design, synthesis and evaluation of antitubercularactivity of novel Page 1 Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-…
Number of citations: 16 www.researchgate.net
KM Allegre - 2019 - kuscholarworks.ku.edu
Anion Relay Chemistry is a powerful tool for the rapid development of molecular complexity in an operationally simple manner. Much of the work in this field has been pioneered and …
Number of citations: 2 kuscholarworks.ku.edu

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